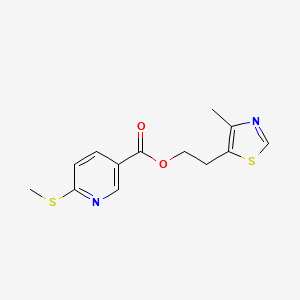![molecular formula C15H12N4O5S B2370837 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea CAS No. 477508-50-2](/img/structure/B2370837.png)
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features both isoindolinone and pyrrolidinone moieties, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea typically involves multi-step organic reactions. One common approach might include:
Formation of Isoindolinone Moiety: Starting from phthalic anhydride, the isoindolinone ring can be formed through a cyclization reaction.
Introduction of Carbamothioyl Group: The carbamothioyl group can be introduced via a reaction with thiourea under acidic or basic conditions.
Formation of Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized from succinic anhydride through a series of condensation reactions.
Coupling Reactions: The final step involves coupling the isoindolinone and pyrrolidinone moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other substituents.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve binding to the active site or allosteric sites, leading to changes in the molecular pathways involved.
相似化合物的比较
Similar Compounds
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea: can be compared with other heterocyclic compounds like:
Uniqueness
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its combination of isoindolinone and pyrrolidinone moieties might offer unique interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
N-[(1,3-dioxoisoindol-4-yl)carbamothioyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S/c20-9(6-19-10(21)4-5-11(19)22)17-15(25)16-8-3-1-2-7-12(8)14(24)18-13(7)23/h1-3H,4-6H2,(H,18,23,24)(H2,16,17,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJXGCHNZDJUQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC(=S)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2370755.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2370759.png)


![Methyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate](/img/structure/B2370763.png)
![3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2370769.png)



![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370773.png)


